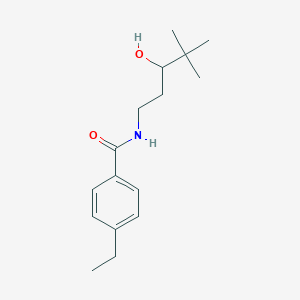

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as EHDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EHDPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various benzamide derivatives, including enaminones and other compounds with structural similarities to 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide. These efforts provide insights into the molecular architecture and potential applications of such compounds in different domains, including materials science and pharmacology. For instance, the synthesis and structural analysis of enaminones highlight the intricacies of molecular interactions and potential for creating novel materials or therapeutic agents (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Pharmaceutical Applications

Several studies focus on the synthesis of benzamide derivatives for pharmaceutical applications, exploring their potential as anticonvulsants, antimycobacterials, and in other therapeutic areas. For example, Lambert et al. (1995) synthesized ameltolide analogues, highlighting their superior efficacy compared to phenytoin in maximal electroshock seizure tests, indicating the potential of benzamide derivatives in epilepsy treatment (Lambert, Hamoir, Hermans, & Poupaert, 1995). Another study on substituted benzamides revealed their promising antimycobacterial properties against specific mycobacterial species, suggesting a new avenue for treating mycobacterial infections (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013).

Materials Science

In the context of materials science, benzamide derivatives serve as building blocks for designing metal-organic frameworks (MOFs) and other novel materials with potential applications in catalysis, drug delivery, and sensing. The structural versatility and functional adaptability of these compounds enable the creation of materials with specific properties, such as enhanced luminescence or thermal stability, which can be tailored for specific applications (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).

Mechanism of Action

Target of Action

For instance, benzamides are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs have diverse targets, including enzymes, receptors, and ion channels, indicating the broad potential of benzamides in therapeutic applications.

Mode of Action

Benzamides can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.

Biochemical Pathways

Given the wide range of biological activities associated with benzamides , it is plausible that multiple pathways could be affected.

Result of Action

Benzamides have been associated with a variety of biological activities, including anti-inflammatory, analgesic, cholesterol-lowering, antihypertensive, and anticancer effects .

properties

IUPAC Name |

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWJRQHCTVQPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)

![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)

![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)